molecular formula C8H14N2O B12823743 N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

Cat. No.: B12823743
M. Wt: 154.21 g/mol
InChI Key: HFGAFPSJOWSEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide: is a chemical compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and stability, making it a valuable building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration as a scaffold for the development of new pharmaceuticals.

Medicine:

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic tools and imaging agents.

Industry:

    Materials Science: Application in the synthesis of novel materials with unique properties.

    Polymer Chemistry: Use in the development of new polymers and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes and exerting therapeutic effects.

Comparison with Similar Compounds

  • tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol

Comparison:

  • Structural Differences: While all these compounds share the bicyclo[1.1.1]pentane core, they differ in their functional groups. N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide has an acetamide group, whereas tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate has a carbamate group, and (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol has a hydroxyl group.
  • Unique Properties: The acetamide group in this compound provides unique chemical reactivity and potential biological activity compared to the other compounds.

This detailed article provides a comprehensive overview of N-(3-Aminobicyclo[111]pentan-1-yl)-N-methylacetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methylacetamide

InChI

InChI=1S/C8H14N2O/c1-6(11)10(2)8-3-7(9,4-8)5-8/h3-5,9H2,1-2H3

InChI Key

HFGAFPSJOWSEJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C12CC(C1)(C2)N

Origin of Product

United States

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